3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-4(3H)-quinazolinone
Description
This hybrid heterocyclic compound integrates a pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole) with a quinazolinone moiety (2-methyl-4(3H)-quinazolinone). Pyrazolone derivatives are widely recognized for their anti-inflammatory, analgesic, and antimicrobial activities , while quinazolinones are associated with anticancer, anticonvulsant, and antibacterial properties .
Properties
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-18(20(26)24(22(13)3)15-9-5-4-6-10-15)23-14(2)21-17-12-8-7-11-16(17)19(23)25/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVSWYEZIDVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with a suitable carbonyl compound under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Key Reagents and Conditions
Structural and Spectral Characterization
The compound’s structure is confirmed via:
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IR spectroscopy : Absorption bands for C=O (1690–1641 cm⁻¹) and NH (2220 cm⁻¹) groups .
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¹H NMR : Signals for aromatic protons, methyl groups, and the hydrazide NH proton .
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Mass spectrometry : Molecular ion peaks (M⁺) and characteristic isotopic patterns (e.g., bromine isotopes) .
Biological Activity Insights
While direct biological data for this specific compound is limited, related pyrazolylquinazolinones exhibit:
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Antimicrobial activity : Enhanced by substituents like bromine or hydroxy groups .
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Anti-inflammatory properties : Observed in analogous quinazolinone derivatives .
Critical Challenges and Innovations
Scientific Research Applications
Structure and Composition
The compound features a complex structure that combines elements from both pyrazole and quinazolinone classes. Its molecular formula is , with a molecular weight of approximately 314.36 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-4(3H)-quinazolinone exhibit significant anticancer properties. Research has shown that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
In vitro studies revealed that the compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential utility in managing chronic inflammatory conditions .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Study:
Research conducted by a team at a leading pharmaceutical institute found that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Table 2: Biological Activities
| Activity | Effect |
|---|---|
| Anticancer | Induces apoptosis |
| Anti-inflammatory | Reduces cytokine production |
| Antimicrobial | Effective against bacteria |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Structure-Activity Relationships (SAR)
- Electronic Effects: The quinazolinone’s electron-deficient aromatic system in the target compound may enhance interactions with DNA or enzyme active sites compared to pyrazolone-sulfonamides .
- Hydrogen Bonding: The pyrazolone’s carbonyl group (IR: ~1685 cm⁻¹) and quinazolinone’s NH (IR: ~3276 cm⁻¹) facilitate hydrogen bonding, critical for target recognition .
Biological Activity
The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Characteristics
The molecular formula for this compound is with a molecular weight of 364.42 g/mol. Its structure features a quinazolinone moiety, which is known for its pharmacological properties.
Biological Activities
Research indicates that quinazolinone derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Various studies have reported that quinazolinones can inhibit tumor growth across different cancer cell lines. For instance, compounds similar to the one have shown effectiveness against A549 (lung cancer) and other tumor subpanels .
- Antimicrobial Properties : Quinazolinones have demonstrated antibacterial and antifungal activities. A related study found that derivatives could inhibit the growth of several bacterial strains .
- Anti-inflammatory Effects : Some quinazolinone derivatives possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
The mechanisms through which quinazolinones exert their biological effects are varied and include:
- Inhibition of Kinases : Many quinazolinones act as inhibitors of specific kinases involved in cancer progression, such as Aurora kinases and epidermal growth factor receptor (EGFR) .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
- Modulation of Signaling Pathways : Quinazolinones can interfere with signaling pathways that promote inflammation and tumorigenesis .
Case Studies
Several studies illustrate the biological activity of this compound:
- Antitumor Efficacy : A study evaluated a series of quinazoline derivatives for their antitumor activity against various cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against A549 cells, suggesting potential for further development as anticancer agents .
- Antimicrobial Testing : In another investigation, derivatives were tested against common bacterial pathogens. The results showed notable inhibition zones, indicating strong antibacterial activity compared to standard antibiotics .
- Anti-inflammatory Research : A recent study assessed the anti-inflammatory potential of quinazolinones in vitro and found that specific compounds effectively reduced TNF-alpha production in immune cells, highlighting their therapeutic promise in inflammatory conditions .
Data Tables
| Activity Type | Compound Example | Target Cell Line/Organism | Result |
|---|---|---|---|
| Anticancer | 3-(1,5-Dimethyl...) | A549 (Lung Cancer) | Significant cytotoxicity |
| Antibacterial | Quinazoline Derivative | E. coli | Inhibition zone 20 mm |
| Anti-inflammatory | Quinazoline Derivative | HL-60 (Immune Cells) | Reduced TNF-alpha production |
Q & A
Q. Key challenges :
- Low yields in cyclization steps : Competing side reactions (e.g., over-oxidation of pyrazolone).
- Purification complexity : Similar polarity of intermediates and byproducts.
Solutions : - Catalyst optimization : Use Pd(OAc)₂ with ligands (XPhos) to enhance coupling efficiency .
- Chromatographic techniques : Employ gradient HPLC with C18 columns for high-resolution separation .
- In situ monitoring : ReactIR tracks reaction progress, enabling timely quenching .
Advanced: How to assess environmental or biological impacts of this compound in interdisciplinary studies?
- Environmental fate : Use OECD 307 guidelines to study hydrolysis, photolysis, and biodegradation. Related quinazolinones showed moderate persistence (DT₅₀ = 30–60 days) in aqueous media .
- Toxicity profiling : Perform Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity). Pyrazolone derivatives often exhibit low acute toxicity (LD₅₀ > 500 mg/kg) but require chronic exposure studies .
- Ecological modeling : Predict bioaccumulation factors (BCF) using logP values. For this compound, estimated logP = 2.8 suggests moderate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
